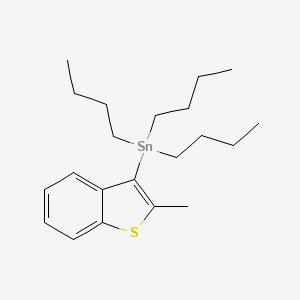

2-Methyl-3-(tributylstannyl) benzothiophene

カタログ番号 B2631964

CAS番号:

174908-69-1

分子量: 437.27

InChIキー: UDOMRIFZERXHTD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

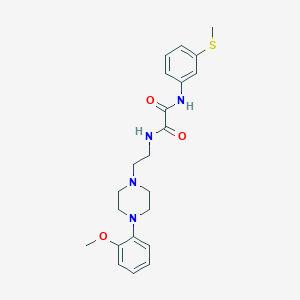

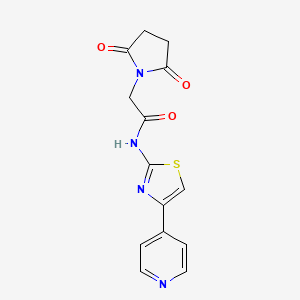

2-Methyl-3-(tributylstannyl) benzothiophene is a chemical compound with the molecular formula C21H34SSn. It is a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of benzothiophene derivatives, such as 2-Methyl-3-(tributylstannyl) benzothiophene, often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(tributylstannyl) benzothiophene is based on the benzothiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The “2-Methyl” and “3-(tributylstannyl)” parts of the name indicate the positions of the methyl and tributylstannyl groups on the benzothiophene ring.科学的研究の応用

Organic Synthesis and Chemical Reactions

- Reversibility in Radical Reactions : The reversibility of free-radical reactions involving aryltellurides with tributylstannyl radical highlights the potential for manipulating organic molecules in synthetic chemistry, providing insights into the development of new reaction pathways and mechanisms (Schiesser & Skidmore, 1996).

- Facile Route to Benzothiophenes : A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes demonstrates the compound's role in constructing complex heterocyclic structures, contributing to the development of pharmaceuticals and agrochemicals (Sheng, Fan, & Wu, 2014).

- Photochromic Fluorescence Switching : The synthesis of a novel photochromic fluorescence switching diarylethene incorporating a benzothiophene aryl unit shows its application in optical recording storage, indicating potential uses in data storage and photonics (Wang, Liu, & Liu, 2012).

Materials Science

- Optical and Electronic Applications : Research into poly(2-methyl-thieno[3,2-b]benzothiophene) and its derivatives explores their use in electronic devices, such as organic field-effect transistors, highlighting the compound's relevance in materials science and electronics (Lô, Adenier, Maurel, Aaron, Kozmik, & Svoboda, 2008).

Environmental Science

- Aerobic Microbial Cometabolism : Studies on the aerobic biotransformation of benzothiophene and its derivatives by microbial cultures reveal insights into environmental degradation processes, suggesting applications in bioremediation and pollution control (Fedorak & Grbìc-Galìc, 1991).

特性

IUPAC Name |

tributyl-(2-methyl-1-benzothiophen-3-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOMRIFZERXHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34SSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(tributylstannyl) benzothiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

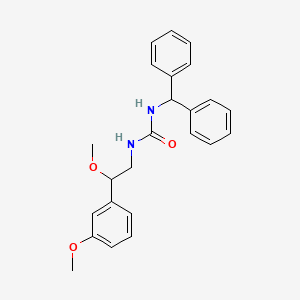

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)

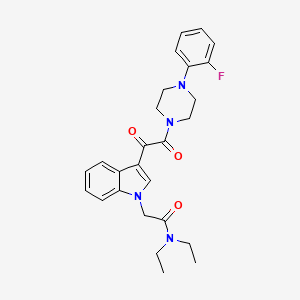

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)

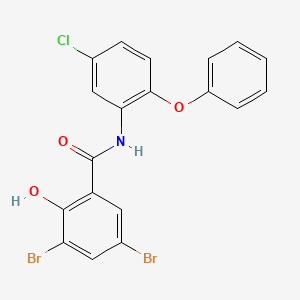

![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)